molecular formula C16H21FN2O4 B2814286 Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1797793-90-8

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No. B2814286
CAS RN: 1797793-90-8
M. Wt: 324.352
InChI Key: WDFIPWAAPANWDO-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4-methoxybenzoate” is a compound that has a molecular weight of 184.17 . It’s a solid powder at room temperature .


Molecular Structure Analysis

The molecular formula for “Methyl 3-fluoro-4-methoxybenzoate” is C9H9FO3 . The compound has a molar refractivity of 44.7±0.3 cm^3 .


Chemical Reactions Analysis

“Methyl 4-fluorobenzoate” can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-methoxybenzoate” has a boiling point of 264.2±25.0 °C at 760 mmHg . It has a density of 1.2±0.1 g/cm^3 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulations

A study conducted by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives, including compounds with similar structures to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate. Through quantum chemical calculations and molecular dynamics simulations, they explored the adsorption behaviors of these derivatives on iron surfaces. This research suggests potential applications of such compounds in materials science, particularly in enhancing corrosion resistance (Kaya et al., 2016).

Palladium-catalyzed C-H Functionalization

Magano et al. (2014) detailed a methodology for oxindole synthesis via palladium-catalyzed C-H functionalization, utilizing a compound closely related to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate. This process is significant in medicinal chemistry, offering a route to the synthesis of complex molecules that could serve as enzyme inhibitors or receptor antagonists (Magano et al., 2014).

Radiolabeled Ligands for Neurotransmitter Receptor Studies

Research by Plenevaux et al. (2000) and Mertens et al. (1994) involved the development of radiolabeled antagonists for studying neurotransmitter receptors, such as 5-HT1A and 5HT2-receptors, with positron emission tomography (PET) and gamma-emission tomography, respectively. These studies underline the compound's relevance in creating diagnostic tools for neurological research, allowing for the visualization and study of receptor distributions in the brain (Plenevaux et al., 2000), (Mertens et al., 1994).

Aminocarbonylation Reactions

Takács et al. (2014) explored the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating the versatility of piperidine derivatives in synthetic organic chemistry. This application is critical for developing novel organic compounds with potential pharmaceutical uses (Takács et al., 2014).

Fluorogenic Reagents for Carbohydrates

Kai et al. (1985) investigated aromatic amidines as fluorogenic reagents for reducing carbohydrates, highlighting the potential of compounds with similar structural motifs to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate in analytical chemistry. These findings are pertinent for developing sensitive and rapid detection methods for carbohydrates in various samples (Kai et al., 1985).

Future Directions

“Methyl 4-fluoro-3-nitrobenzoate” is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester . This suggests potential future directions in the synthesis of new compounds.

properties

IUPAC Name

methyl 4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-22-14-4-3-12(9-13(14)17)15(20)18-10-11-5-7-19(8-6-11)16(21)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFIPWAAPANWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate

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